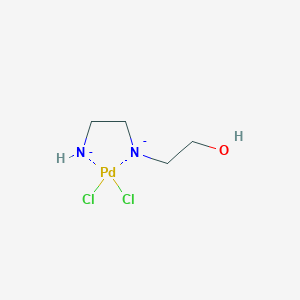
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride is a coordination compound that combines the organic ligand 2-(2-aminoethylamino)ethanol with palladium(2+) and chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethylamino)ethanol,palladium(2+),dichloride typically involves the reaction of 2-(2-aminoethylamino)ethanol with a palladium(2+) salt, such as palladium(2+) chloride. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized under specific conditions.
Reduction: Palladium(2+) can be reduced to palladium(0) in the presence of suitable reducing agents.
Substitution: The chloride ions can be substituted with other ligands in the coordination sphere.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands such as phosphines or amines can replace chloride ions under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the organic ligand, while reduction may produce palladium(0) complexes.
Applications De Recherche Scientifique
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s potential as an antimicrobial agent is being explored due to the known biological activity of palladium complexes.
Medicine: Research is ongoing into its potential use in cancer therapy, leveraging the cytotoxic properties of palladium compounds.
Industry: It is used in material science for the synthesis of advanced materials with specific properties, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(2-aminoethylamino)ethanol,palladium(2+),dichloride involves the coordination of the organic ligand to the palladium(2+) center, forming a stable complex. This complex can interact with various molecular targets, depending on the application. For example, in catalysis, the palladium center can facilitate the activation of substrates, leading to the desired chemical transformation. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoethylamino)ethanol: This ligand alone is used in various applications, including as a chelating agent and in the synthesis of other coordination compounds.
Palladium(2+) chloride: A common palladium source used in catalysis and material science.
Other Palladium Complexes: Compounds such as palladium(2+) acetate and palladium(2+) nitrate have similar applications in catalysis and material science.
Uniqueness
2-(2-Aminoethylamino)ethanol,palladium(2+),dichloride is unique due to the specific combination of the organic ligand and palladium(2+), which imparts distinct properties to the compound. This combination enhances its catalytic activity and potential biological applications compared to other palladium complexes.
Propriétés
Formule moléculaire |
C4H10Cl2N2OPd-2 |
|---|---|
Poids moléculaire |
279.46 g/mol |
Nom IUPAC |
2-azanidylethyl(2-hydroxyethyl)azanide;dichloropalladium |
InChI |
InChI=1S/C4H10N2O.2ClH.Pd/c5-1-2-6-3-4-7;;;/h5,7H,1-4H2;2*1H;/q-2;;;+2/p-2 |
Clé InChI |
KBBDBHRLKSOCFX-UHFFFAOYSA-L |
SMILES canonique |
C(C[N-]CCO)[NH-].Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


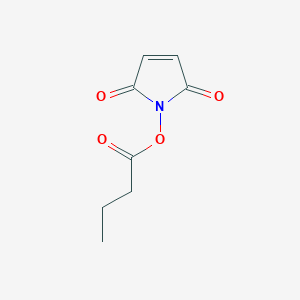
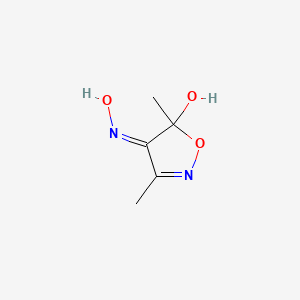
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
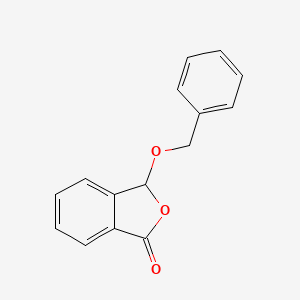
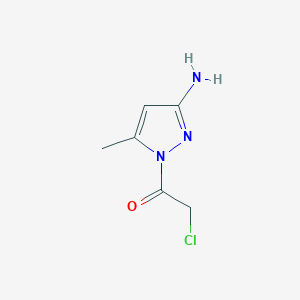
![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
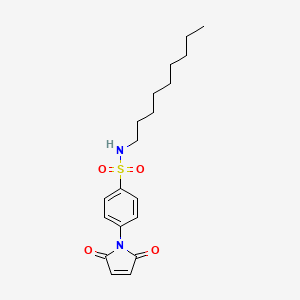
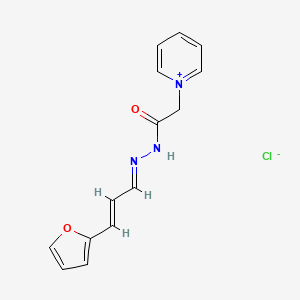
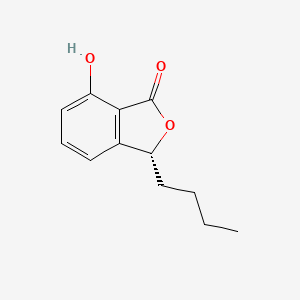
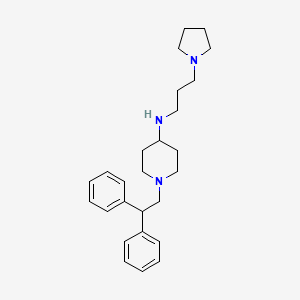

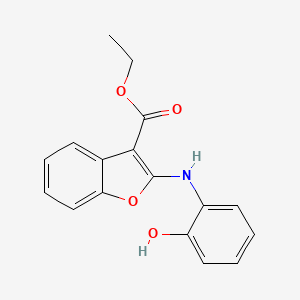
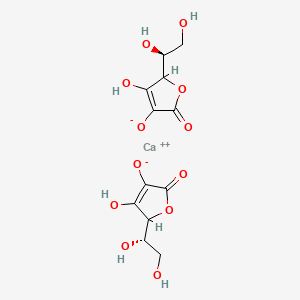
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)
